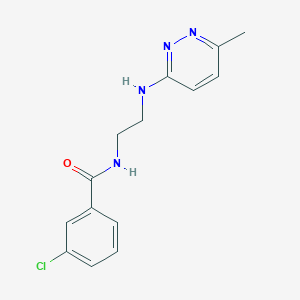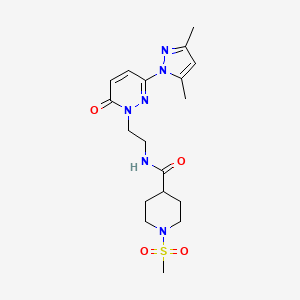![molecular formula C6H4Cl2N4 B2507343 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine CAS No. 959432-77-0](/img/structure/B2507343.png)
4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C6H4Cl2N4 . It has a molecular weight of 203.03 . This compound is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of pyrimidines, including 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine, has been described in numerous methods . For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions. For example, it reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
Pyrimidines, including 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine, have been investigated for their anti-inflammatory properties . These effects are attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. Researchers have identified several pyrimidines with potent anti-inflammatory activity. Understanding the structure–activity relationships (SARs) of these compounds provides valuable insights for designing novel analogs with enhanced anti-inflammatory effects and minimal toxicity.
Synthetic Building Block
4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine serves as a versatile building block in organic synthesis. Researchers use it to construct more complex pharmaceutical and biologically active compounds. For instance, it has been employed in the synthesis of Dasatinib and its derivatives .
Cytotoxic Activity
In recent studies, pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, exhibited remarkable cytotoxic activity against cancer cell lines. Notably, they showed superior effects against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM. These findings highlight the potential of this compound in cancer research .
Biomedical Applications
Researchers have explored the synthesis of 1H-pyrazolo[3,4-b]pyridines using 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine as a starting material. These derivatives have shown promise in biomedical applications, particularly as potential drug candidates. The substitution pattern on the pyrazole ring significantly influences their properties .
Cross-Coupling Reactions
4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine has been utilized in tandem amination and Suzuki-Miyaura cross-coupling reactions. These synthetic methodologies allow for the efficient construction of disubstituted pyrimidines, which find applications in drug discovery and materials science .
Direcciones Futuras
The future directions in the research of pyrimidines, including 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine, involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
4,6-dichloro-2-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-2-3-4(7)9-6(8)10-5(3)11-12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHBOALBAOKBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
959432-77-0 |
Source


|
| Record name | CHEMHERE CHEM94590 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2507262.png)
![7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2507265.png)
![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)
![6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2507268.png)

![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2507275.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2507279.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)